molecular formula C10H13NO2 B103454 4-[(Dimethylamino)methyl]benzoic acid CAS No. 18364-71-1

4-[(Dimethylamino)methyl]benzoic acid

Cat. No. B103454
CAS RN: 18364-71-1
M. Wt: 179.22 g/mol
InChI Key: ABFSTRGQQNSRNH-UHFFFAOYSA-N
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Description

“4-[(Dimethylamino)methyl]benzoic acid” is also known as "Methyl 4-(dimethylamino)benzoate" . It is a small molecule with the molecular formula C10H13NO2 .


Synthesis Analysis

While specific synthesis methods for “4-[(Dimethylamino)methyl]benzoic acid” were not found in the search results, a related compound “4-Substituted N-[(Dimethylamino)methyl]benzamides” was synthesized using benzalacetone in methanol . Please consult a chemistry professional or a peer-reviewed article for a detailed synthesis procedure.


Molecular Structure Analysis

The molecular weight of “4-[(Dimethylamino)methyl]benzoic acid” is approximately 179.216 Da . The IUPAC Standard InChIKey is DBQGARDMYOMOOS-UHFFFAOYSA-N .

Scientific Research Applications

Medicine: Diagnostic Imaging

4-[(Dimethylamino)methyl]benzoic acid: is utilized in the development of diagnostic imaging agents. Its chemical structure allows for the attachment of radioisotopes, which can be used in positron emission tomography (PET) scans to visualize and measure biological processes at the molecular level .

Material Science: Polymer Synthesis

In material science, this compound serves as a precursor in the synthesis of polymers. Its benzoic acid moiety can participate in polymerization reactions, leading to materials with potential applications in biodegradable plastics, coatings, and adhesives .

Environmental Science: UV Filtration

This compound is studied for its potential use in environmental science as a UV filter. Due to its ability to absorb ultraviolet light, it could be incorporated into materials designed to protect ecosystems from harmful UV radiation .

Analytical Chemistry: Chromatography

Analytical chemists employ 4-[(Dimethylamino)methyl]benzoic acid as a standard or reagent in chromatographic techniques. It helps in the separation and quantification of complex mixtures by acting as a reference compound .

Biochemistry: Enzyme Activity Assays

Biochemists use this compound in enzyme activity assays. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme kinetics and mechanisms .

Pharmacology: Drug Development

In pharmacology, 4-[(Dimethylamino)methyl]benzoic acid is explored for drug development. Its structure can be modified to create new compounds with potential therapeutic effects against various diseases .

Agriculture: Pesticide Formulation

The compound’s properties are being researched for use in agriculture, particularly in the formulation of pesticides. Its ability to interact with biological systems could lead to the development of more effective pest control solutions .

Industrial Applications: Corrosion Inhibition

Finally, in industrial applications, 4-[(Dimethylamino)methyl]benzoic acid is investigated as a corrosion inhibitor. It could be added to coatings or metal treatments to protect against corrosion, thereby extending the life of metal structures and components .

Mechanism of Action

Target of Action

It has been found to interact with theReplicase polyprotein 1ab and Orf1a polyprotein of SARS-CoV .

Mode of Action

It is known to act as an inhibitor of ultraviolet mediated damage to the skin . This suggests that it may interact with its targets to prevent or repair damage caused by UV radiation.

Biochemical Pathways

Given its role as a UV inhibitor, it may be involved in pathways related to DNA repair and cellular response to UV radiation .

Result of Action

The primary result of the action of 4-[(Dimethylamino)methyl]benzoic acid is the inhibition of UV-mediated damage to the skin . This suggests that it may help prevent conditions such as sunburn and photoaging, and potentially reduce the risk of skin cancer.

properties

IUPAC Name

4-[(dimethylamino)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11(2)7-8-3-5-9(6-4-8)10(12)13/h3-6H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFSTRGQQNSRNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356573
Record name 4-[(dimethylamino)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Dimethylamino)methyl]benzoic acid

CAS RN

18364-71-1
Record name 4-[(dimethylamino)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(Dimethylamino)methyl]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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